molecular formula C12H22O3 B1316935 7-Oxododecanoic acid CAS No. 54527-26-3

7-Oxododecanoic acid

Cat. No.: B1316935
CAS No.: 54527-26-3
M. Wt: 214.3 g/mol
InChI Key: UYRLZDDBOQZTSR-UHFFFAOYSA-N
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Description

7-Oxododecanoic acid is a medium-chain fatty acid with the molecular formula C12H22O3 It is characterized by the presence of a keto group at the seventh carbon atom in the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxododecanoic acid can be achieved through several methods. One common approach involves the oxidation of dodecanoic acid derivatives. For instance, the oxidation of 12-oxododecanoic acid with periodic acid in tertiary butyl alcohol yields this compound . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and advanced catalytic systems to achieve high production rates.

Chemical Reactions Analysis

Types of Reactions: 7-Oxododecanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Periodic acid, tertiary butyl alcohol.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of 7-hydroxydodecanoic acid.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Oxododecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 7-Oxododecanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The keto group plays a crucial role in its reactivity, enabling it to participate in oxidation-reduction reactions and form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison: this compound is unique due to the position of the keto group, which significantly influences its chemical reactivity and biological activity. Compared to 2-Oxododecanoic acid, it exhibits different reactivity patterns and potential applications. The presence of the keto group at the seventh position allows for specific interactions in biochemical pathways, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

7-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRLZDDBOQZTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559902
Record name 7-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54527-26-3
Record name 7-Oxododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of DL-2-methyl-7-oxododecanoic acid?

A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional shape and arrangement of atoms. [, ] This knowledge is fundamental for various research avenues. For instance, it can be used to:

    Q2: The research mentions the "orthorhombic type O'⊥" packing of the DL-2-methyl-7-oxododecanoic acid molecules. How does this packing influence the compound's properties?

    A2: Crystal packing significantly influences a compound's macroscopic properties. Orthorhombic packing, specifically the O'⊥ type, implies a specific arrangement of molecules in the crystal lattice. [, ] This arrangement, characterized by specific intermolecular interactions like hydrogen bonding, can influence:

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